

# eravacycline pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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## Quantitative Pharmacokinetic Parameters of Eravacycline

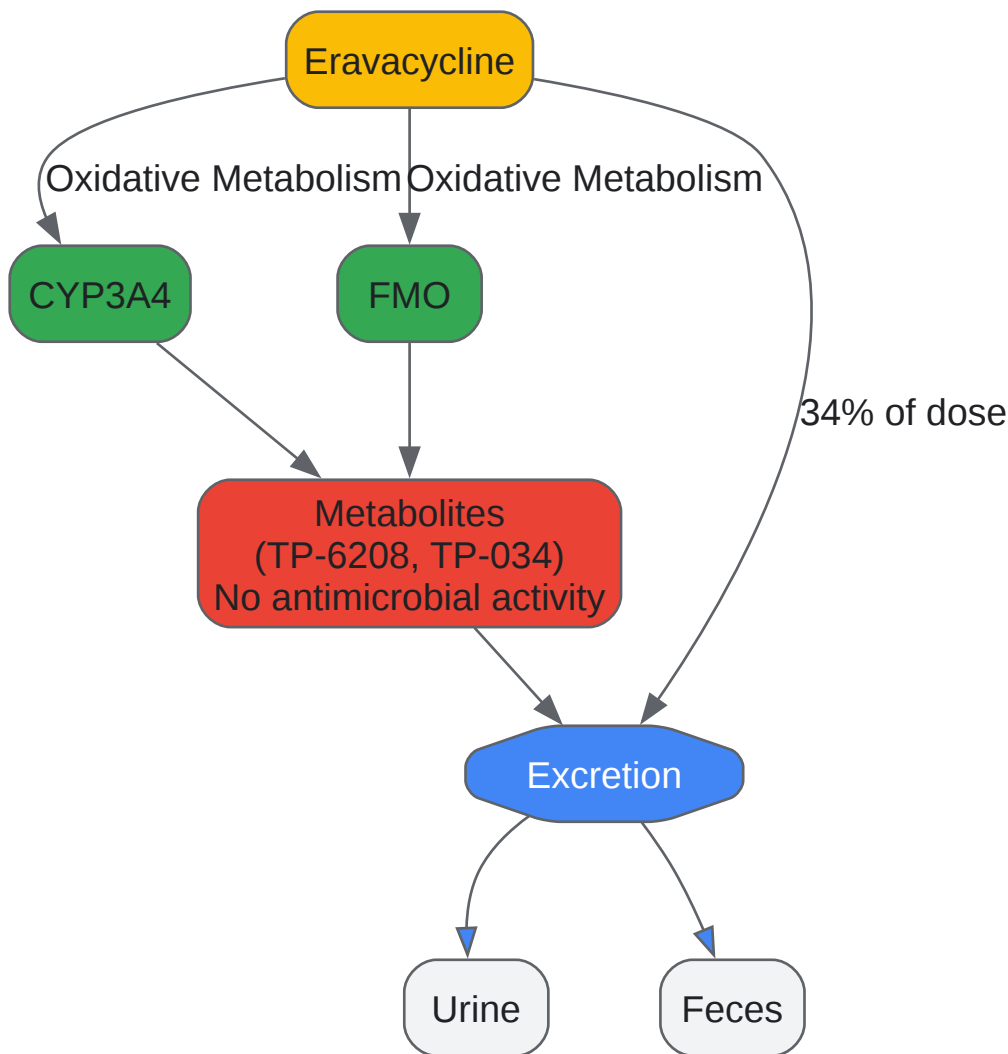
The following table summarizes the key quantitative PK parameters for intravenous eravacycline in humans, primarily based on the approved dosing regimen for complicated intra-abdominal infections (cIAI) [1] [2].

Parameter	Value (Mean)	Notes / Conditions
Dosage	1 mg/kg q12h	Infused over approx. 60 min [1]
C <sub>max</sub> (single dose)	1.75 - 2.125 mg/L	After 1 mg/kg dose [1] [2]
C <sub>max,ss</sub> (steady state)	1.8 - 1.825 mg/L	After 1 mg/kg q12h dosing [1] [2]
AUC <sub>0-12h</sub> (single dose)	4.3 - 5.5 h·mg/L	[1] [2]
AUC <sub>0-12h,ss</sub> (steady state)	6.3 - 6.309 h·mg/L	[1] [2]
Volume of Distribution (V <sub>ss</sub> )	321 L or 4.2 L/kg	Indicates extensive tissue distribution [1] [2]

Parameter	Value (Mean)	Notes / Conditions
Plasma Protein Binding	79% - 90%	Binding increases with plasma concentration [1] [3]
Half-life ( $T_{1/2}$ )	20 - 48 hours	Varies between single-dose and population PK studies [1] [2]
Total Clearance (CL <sub>t</sub> )	13.5 - 17.82 L/h	[1] [2]
Renal Clearance	3.0 - 3.5 L/h	[2]
Feces (as parent drug)	17%	[1]
Urine (as parent drug)	20%	[1]
Feces (total excretion)	47%	Includes parent drug and metabolites [1] [3]
Urine (total excretion)	34%	Includes parent drug and metabolites [1] [3]

## Metabolism and Excretion Pathways

Eravacycline is primarily metabolized and eliminated through the following pathways, which can be visualized in the diagram below.



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Eravacycline is metabolized primarily via **CYP3A4** and **flavin-containing monooxygenase (FMO)**-mediated oxidation [1] [3]. The primary metabolites result from transformation of the pyrrolidine ring and C4 epimerization [3]. These metabolites show no antimicrobial activity [3]. The drug is largely excreted as unchanged parent compound, with fecal excretion being the major route [1].

## Experimental Protocols for Key Studies

Understanding the foundational data requires insight into the methodologies employed.

## Population PK Modeling in Patients

A 2025 study aimed to develop a population PK model for eravacycline's pulmonary distribution and establish a PK/PD cutoff [4].

- **Data Source:** PK data were extracted from a Phase I study (NCT01989949) which assessed the bronchopulmonary disposition of intravenous eravacycline.
- **Modeling Approach:** A population PK model was constructed using a non-linear mixed-effects modeling approach. The model incorporated data from epithelial lining fluid (ELF) and plasma.
- **Model Structure:** Eravacycline lung PK was best described by a **three-compartment model** with allometric scaling. The ELF component was parameterized as an ELF distribution ratio.
- **Covariate Analysis:** Besides allometrically scaled weight, no other significant covariate (like patient demographics) was found to significantly impact the model.
- **PK/PD Analysis:** The established model was linked with MIC data for target pathogens to determine PK/PD cutoff values supporting efficacy [4].

## Tissue Distribution Study in Animal Models

A comprehensive analysis of eravacycline's tissue distribution was conducted in a rabbit model to understand its penetration into various organ systems [5].

- **Animal Model:** New Zealand White rabbits.
- **Dosing Regimen:**
  - **Single-Dose PK:** Eravacycline was administered intravenously at 1, 2, 4, 8, and 10 mg/kg once a day.
  - **Multi-Dose PK & Tissue Distribution:** Eravacycline was administered at 0.5, 1, 2, and 4 mg/kg IV once daily for 6 days.
- **Sample Collection:** After multiple-day dosing, animals were euthanized, and tissue samples were collected from a wide array of organs including lung, heart, liver, spleen, kidney, bone marrow, and cerebrum.
- **Bioanalysis:** Eravacycline concentrations in plasma and homogenized tissues were quantified using a **liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay**.
- **Exposure Correlation:** The study demonstrated linear AUC correlation within the dosage range and showed that the plasma exposure in rabbits was comparable to that in humans receiving the clinical dose of 1 mg/kg every 12 hours [5].

## Clinical and Research Considerations

- **Dosing Adjustments:** No dose adjustment is needed for renal impairment [3]. However, in patients with **severe hepatic impairment (Child-Pugh Class C)**, the recommended regimen is 1 mg/kg twice daily on Day 1, followed by 1 mg/kg once daily [3]. When co-administered with strong CYP3A inducers, increasing the dose to 1.5 mg/kg twice daily should be considered [1] [3].
- **Fixed-Dosing Regimens:** Recent research supports fixed-dose regimens to improve clinical practicality. A 2024 PopPK analysis recommended fixed doses based on body weight ranges (e.g., 50 mg for 40-60 kg, 75 mg for 60-100 kg) to maintain effective drug exposure [2].
- **Promising Off-Label Efficacy:** Real-world evidence, though limited, shows successful use of eravacycline for off-label indications like pulmonary infections, with a high clinical improvement rate (95.5%) even in critically ill patients [6].

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**Address:** Ontario, CA 91761, United States

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